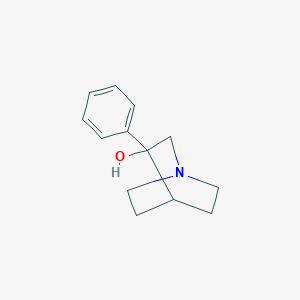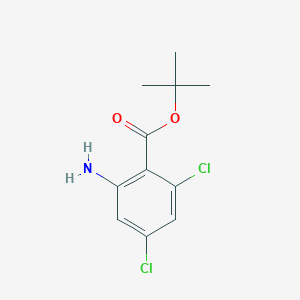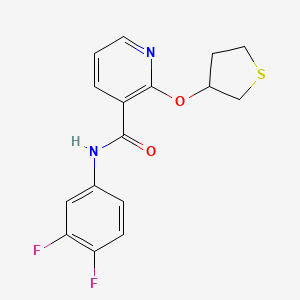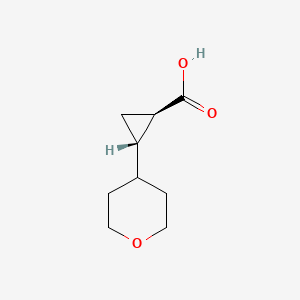
2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that likely contains a benzene ring given the presence of the term ‘benzene’ in its name . The ‘diol’ at the end suggests the presence of two hydroxyl (-OH) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution, a common reaction for benzene derivatives . This reaction involves the attack of an electrophile on the pi electrons of the aromatic ring .Molecular Structure Analysis
The molecular structure would likely involve a benzene ring, with various substituents attached at the positions indicated by the numbers in the name of the compound .Chemical Reactions Analysis
As a benzene derivative, this compound could undergo various reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The research into the synthesis of related compounds often explores the creation of derivatives through processes like palladium-catalyzed oxidative aminocarbonylation-cyclization and oxidative Pd-catalysed cyclization/alkoxycarbonylation. These processes are significant for generating complex molecules with potential applications in medicinal chemistry and materials science. For instance, Gabriele et al. (2006) detailed a synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the importance of such synthetic pathways in creating structurally diverse molecules (Gabriele et al., 2006).
Biological Applications
Research into related compounds has shown significant antimicrobial activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents. A study by Shaikh et al. (2014) synthesized a novel series of phenols derivatives and screened them for antibacterial activity, demonstrating the potential of these compounds in addressing antibiotic resistance (Shaikh et al., 2014).
Photophysical and Physicochemical Investigation
Investigations into the photophysical and physicochemical properties of related compounds can lead to the development of novel fluorescent chemosensors for metal ion detection. Khan et al. (2020) studied a pyrazoline derivative's absorption, emission, and fluorescence quantum yield, demonstrating its application as a fluorescent chemosensor for Fe3+ ions, highlighting the compound's utility in environmental monitoring and bioimaging applications (Khan, 2020).
Antitumor Agents
Compounds related to 2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol have been explored for their antitumor properties. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles and evaluated them for anti-tumor activity against hepatocellular carcinoma cell lines, providing insights into the design of new anticancer drugs (Gomha et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol involves the synthesis of the pyrazole ring followed by the attachment of the propylphenoxy group and the final attachment of the benzene-1,3-diol group.", "Starting Materials": [ "4-propylphenol", "ethyl acetoacetate", "hydrazine hydrate", "4-chlorobenzene-1,3-diol", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 4-(4-propylphenoxy)pyrazole\n- React 4-propylphenol with ethyl acetoacetate in the presence of a base to form 4-propylphenol ethyl acetoacetate\n- React the above product with hydrazine hydrate to form 4-(4-propylphenoxy)pyrazole", "Step 2: Synthesis of 4-(4-(4-propylphenoxy)pyrazol-3-yl)methyl iodide\n- React 4-(4-propylphenoxy)pyrazole with methyl iodide to form 4-(4-(4-propylphenoxy)pyrazol-3-yl)methyl iodide", "Step 3: Synthesis of 2-methyl-4-(4-(4-propylphenoxy)pyrazol-3-yl)benzene-1,3-diol\n- React 4-chlorobenzene-1,3-diol with sodium hydroxide to form 4-hydroxybenzene-1,3-diol\n- React the above product with 4-(4-(4-propylphenoxy)pyrazol-3-yl)methyl iodide in the presence of a base to form 2-methyl-4-(4-(4-propylphenoxy)pyrazol-3-yl)benzene-1,3-diol" ] } | |
Número CAS |
394228-82-1 |
Fórmula molecular |
C19H20N2O3 |
Peso molecular |
324.38 |
Nombre IUPAC |
2-methyl-4-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H20N2O3/c1-3-4-13-5-7-14(8-6-13)24-17-11-20-21-18(17)15-9-10-16(22)12(2)19(15)23/h5-11,22-23H,3-4H2,1-2H3,(H,20,21) |
Clave InChI |
JONLVTSQFBAJJO-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C(=C(C=C3)O)C)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875070.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2875075.png)

![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B2875077.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2875078.png)
![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2875080.png)
![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2875081.png)
![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2875082.png)


![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875085.png)
![{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine](/img/structure/B2875088.png)
![5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B2875091.png)